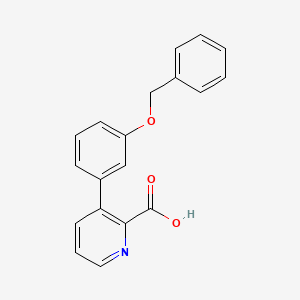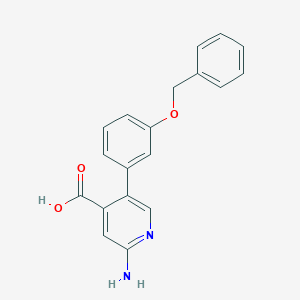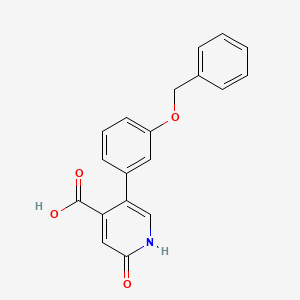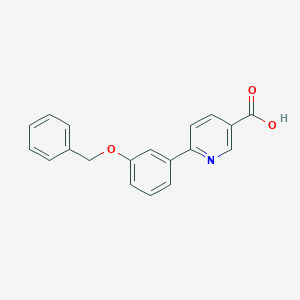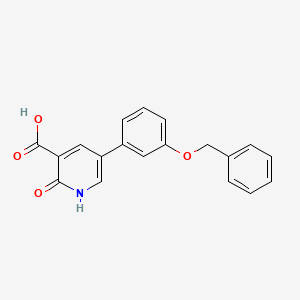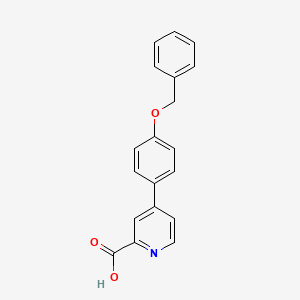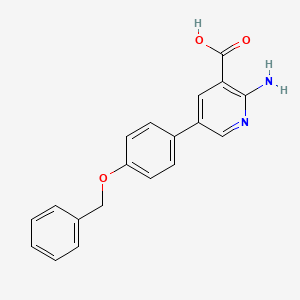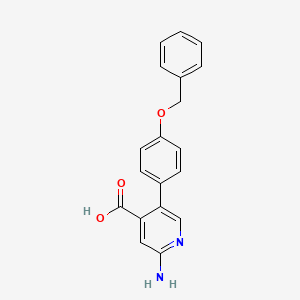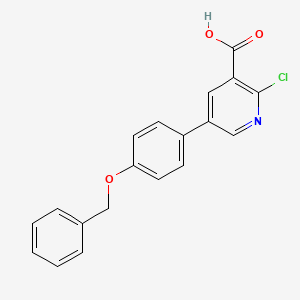
6-(4-Benzyloxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Benzyloxyphenyl)picolinic acid, 95% (6-BPPA-95) is an organic compound belonging to the picolinic acid family. It is a white crystalline solid that is soluble in water and organic solvents. 6-BPPA-95 is a versatile organic compound with a wide range of applications in scientific research. It can be used for its unique properties, such as its ability to chelate metals, as well as its potential to act as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
6-(4-Benzyloxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It can be used as a chelating agent for metal ions, such as iron, copper, and zinc. It has also been used as a catalyst in the synthesis of various organic compounds, such as polymers and pharmaceuticals. Additionally, it can be used as a fluorescent probe for the detection of metal ions and proteins.
Mécanisme D'action
6-(4-Benzyloxyphenyl)picolinic acid, 95% acts as a chelating agent by forming a complex with metal ions. This complex is formed through the coordination of oxygen and nitrogen atoms from the 6-(4-Benzyloxyphenyl)picolinic acid, 95% molecule to the metal ion. The complex is then stabilized by hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
6-(4-Benzyloxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antioxidant activity and can act as a free radical scavenger. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties. It has also been shown to have potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(4-Benzyloxyphenyl)picolinic acid, 95% in laboratory experiments is its versatility. It can be used for a variety of purposes, such as chelation, catalysis, and fluorescent probing. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The main limitation is that it is not very stable in acidic or basic solutions and can decompose over time.
Orientations Futures
There is still much to be explored in regards to 6-(4-Benzyloxyphenyl)picolinic acid, 95%. Some potential future directions include:
1. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation.
2. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a fluorescent probe for the detection of metal ions and proteins.
3. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a catalyst for the synthesis of various organic compounds, such as polymers and pharmaceuticals.
4. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a chelating agent for metal ions, such as iron, copper, and zinc.
5. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a stabilizing agent for various chemical reactions.
6. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a protective agent for various biological systems.
7. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a source of energy for various biological processes.
8. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a source of nutrition for various biological systems.
9. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a source of antioxidants and free radical scavengers.
10. Investigating the potential of 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a source of anti-inflammatory and anti-bacterial agents.
Méthodes De Synthèse
6-(4-Benzyloxyphenyl)picolinic acid, 95% can be synthesized from the reaction of 4-benzyloxybenzaldehyde and picolinic acid in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 80°C for 12 hours. The reaction yields 6-(4-Benzyloxyphenyl)picolinic acid, 95% as a white crystalline solid.
Propriétés
IUPAC Name |
6-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-8-4-7-17(20-18)15-9-11-16(12-10-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDXUDIUTUNGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

